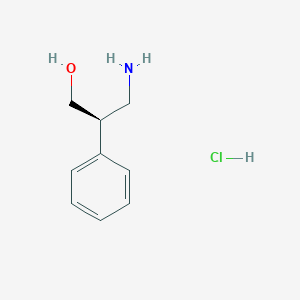

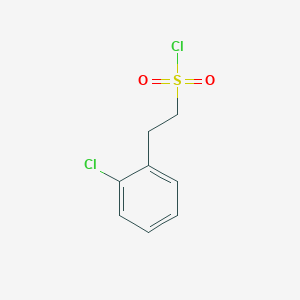

![molecular formula C16H24N6O3 B2472556 2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1376350-77-4](/img/structure/B2472556.png)

2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms in their ring structure . They are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-leishmanial effects . Oxazoles, on the other hand, are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of amidoximes with carboxylic acids and their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The reaction can be carried out in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to their low aromaticity and the presence of a weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by techniques such as FTIR, proton NMR, 13 C NMR, and UV–Visible spectroscopy .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Researchers synthesized derivatives involving the 1,2,4-oxadiazole ring and 1,4-diazepane moieties, focusing on their structure and thermal stability. For instance, a study synthesized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its N-trinitroethylamino derivatives, analyzing their thermal stabilities and detonation performance (Yu et al., 2017).

Pharmacological Applications

- Several compounds incorporating 1,4-diazepane and 1,2,4-oxadiazole structures were synthesized and evaluated for their positive inotropic activities. This included assessing their effects on isolated rabbit-heart preparations and exploring their potential as inotropic agents (Li et al., 2008), (Ye et al., 2011).

Antimicrobial and Antifungal Research

- Research on triazole-oxadiazole compounds, which includes structures similar to 2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide, has shown promising antifungal and apoptotic effects against various Candida species (Çavușoğlu et al., 2018).

Synthesis and Biological Assessment

- A study on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides explored their pharmacological activities, illustrating the diverse applicability of these compounds in medicinal chemistry (Karpina et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N6O3/c1-3-16-18-14(20-25-16)10-21-5-4-6-22(8-7-21)11-15(23)17-13-9-12(2)24-19-13/h9H,3-8,10-11H2,1-2H3,(H,17,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSQRMZILMRJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CN2CCCN(CC2)CC(=O)NC3=NOC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(furan-2-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2472473.png)

![ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2472474.png)

![Ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2472481.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2472483.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)but-2-enamide](/img/structure/B2472484.png)

![1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2472495.png)

![2-Bromobenzo[1,2-d:3,4-d']bis(thiazole)](/img/structure/B2472496.png)